1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 220247-71-2
VCID: VC2676854
InChI: InChI=1S/C10H11NO2.ClH/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8;/h1-2,5,11H,3-4,6H2,(H,12,13);1H
SMILES: C1CNCC2=C1C=CC(=C2)C(=O)O.Cl
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride

CAS No.: 220247-71-2

Cat. No.: VC2676854

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride - 220247-71-2

Specification

CAS No. 220247-71-2
Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H11NO2.ClH/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8;/h1-2,5,11H,3-4,6H2,(H,12,13);1H
Standard InChI Key AAOPPOUJUYGRIN-UHFFFAOYSA-N
SMILES C1CNCC2=C1C=CC(=C2)C(=O)O.Cl
Canonical SMILES C1CNCC2=C1C=CC(=C2)C(=O)O.Cl

Introduction

Chemical Structure and Identification

Structural Characteristics

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride belongs to the tetrahydroisoquinoline family, which features a partially hydrogenated isoquinoline core structure. The compound contains a carboxylic acid group at position 7 of the aromatic ring and exists as a hydrochloride salt. The tetrahydroisoquinoline scaffold consists of a benzene ring fused to a partially saturated six-membered heterocyclic ring containing a nitrogen atom. This structural configuration contributes to its unique chemical reactivity and potential biological interactions. The compound's structure enables it to participate in various chemical reactions, particularly those involving the carboxylic acid group and the secondary amine functionality.

Identification Parameters

The compound can be uniquely identified through multiple chemical identifiers as detailed in Table 1. These parameters allow for precise identification and differentiation from related compounds within chemical databases and research literature.

Table 1: Identification Parameters of 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid Hydrochloride

ParameterValue
IUPAC Name1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid;hydrochloride
CAS Number220247-71-2
Molecular FormulaC₁₀H₁₂ClNO₂
Canonical SMILESC1CNCC2=C1C=CC(=C2)C(=O)O.Cl
InChIInChI=1S/C10H11NO2.ClH/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8;/h1-2,5,11H,3-4,6H2,(H,12,13);1H
InChI KeyAAOPPOUJUYGRIN-UHFFFAOYSA-N
Exact Mass213.05600

Physicochemical Properties

Physical Properties

The physical properties of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride provide crucial information for handling, storage, and application in research settings. The compound is characterized by a high boiling point, indicating strong intermolecular forces likely attributed to hydrogen bonding capabilities of the carboxylic acid group and the ionic interactions of the hydrochloride salt. These properties influence its solubility profile, with expected good solubility in polar solvents due to its ionic nature. The compound's thermal stability is reflected in its high flash point, making it relatively safe to handle under standard laboratory conditions when proper safety protocols are observed.

Table 2: Physical Properties of 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid Hydrochloride

PropertyValue
Molecular Weight213.66 g/mol
Physical StateSolid at standard conditions
Boiling Point359.7 °C at 760 mmHg
Flash Point171.4 °C
Vapor Pressure8.41E-06 mmHg at 25°C

Chemical Properties

The chemical properties of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride are largely determined by its functional groups: the carboxylic acid, the secondary amine in the tetrahydroisoquinoline ring, and its existence as a hydrochloride salt. The carboxylic acid group can participate in typical reactions including esterification, amide formation, and acid-base reactions. The secondary amine, though partially hindered within the ring structure, can potentially undergo N-alkylation and acylation reactions under appropriate conditions. As a hydrochloride salt, the compound exhibits enhanced stability and solubility in aqueous environments compared to its free base form, which is advantageous for many research applications.

Table 3: Chemical Properties of 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid Hydrochloride

PropertyValue
LogP2.16130
PSA (Polar Surface Area)49.33000 Ų
Hydrogen Bond Donors2 (carboxylic acid, protonated amine)
Hydrogen Bond Acceptors3 (carboxylic acid carbonyl and hydroxyl, amine)
Reactive GroupsCarboxylic acid, secondary amine (as salt)

Comparative Analysis with Related Compounds

Structural Relationships

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride belongs to the broader tetrahydroisoquinoline family, which includes various substituted derivatives with different functional groups at various positions. A notable structural relative is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L-Porretine), which differs in the position of the carboxylic acid group (position 3 versus position 7). This positioning significantly alters the compound's properties and potential applications. Other related compounds include 7-chloro-1,2,3,4-tetrahydroisoquinoline and 7-bromo-1,2,3,4-tetrahydroisoquinoline, which feature halogen substitutions at the 7-position instead of a carboxylic acid group. These structural relationships provide context for understanding the unique characteristics of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride within its chemical family.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Distinguishing Feature
1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid HClC₁₀H₁₂ClNO₂213.66Carboxylic acid at position 7
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidC₁₀H₁₁NO₂177.20Carboxylic acid at position 3
7-Chloro-1,2,3,4-tetrahydroisoquinolineC₉H₁₀ClN167.64Chlorine substituent at position 7
7-Bromo-1,2,3,4-tetrahydroisoquinolineC₉H₁₀BrN212.09Bromine substituent at position 7

Analytical Considerations

Spectroscopic Characteristics

Based on its structure, 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride would exhibit characteristic spectroscopic features that facilitate its identification and purity assessment. In infrared (IR) spectroscopy, strong absorption bands would be expected for the carboxylic acid C=O stretching (typically around 1700-1725 cm⁻¹) and O-H stretching (broad band around 2500-3300 cm⁻¹). The protonated amine salt would also show characteristic N-H stretching bands. In nuclear magnetic resonance (NMR) spectroscopy, the aromatic protons would display characteristic chemical shifts and coupling patterns, while the tetrahydroisoquinoline ring protons would appear at higher field. Mass spectrometry would likely show a molecular ion peak corresponding to the free base form (M-HCl) and fragmentation patterns characteristic of the tetrahydroisoquinoline scaffold.

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